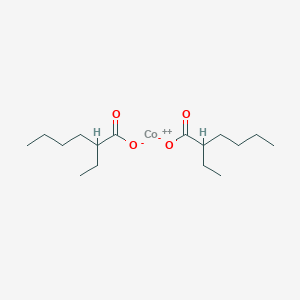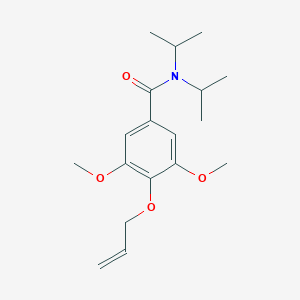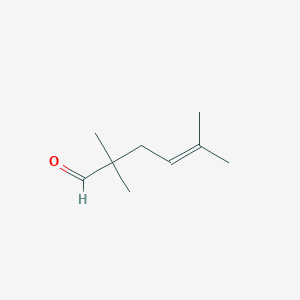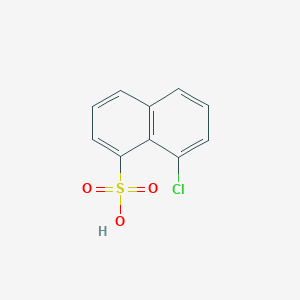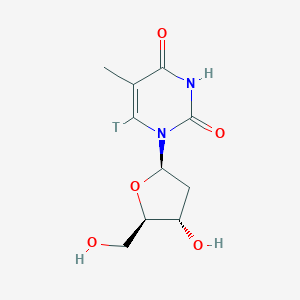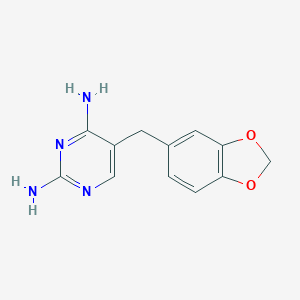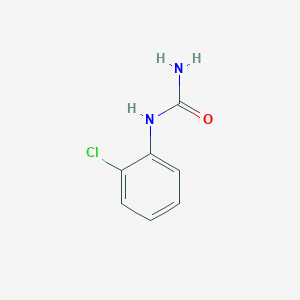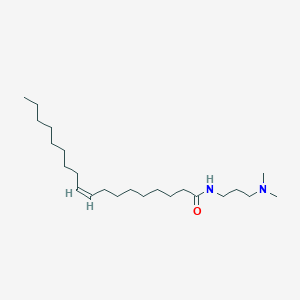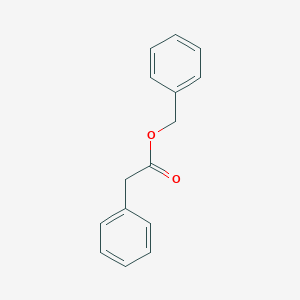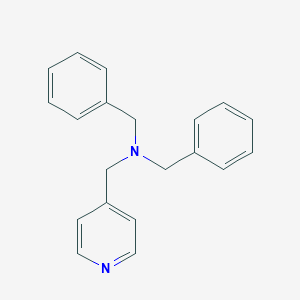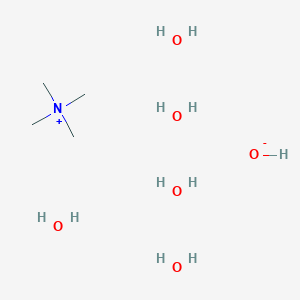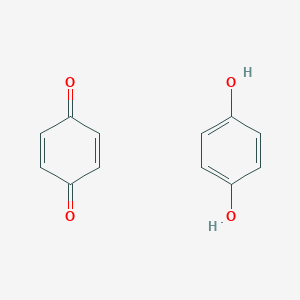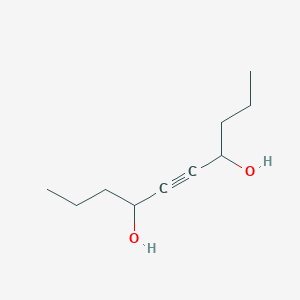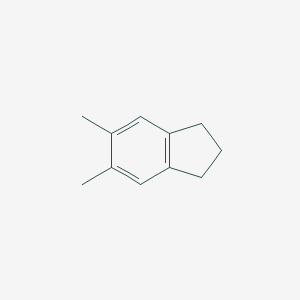
1H-Indene, 2,3-dihydro-5,6-dimethyl-
Overview
Description
1H-Indene, 2,3-dihydro-5,6-dimethyl- is a chemical compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1H-Indene, 2,3-dihydro-5,6-dimethyl- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and function of the biological molecules, which can ultimately result in the observed biochemical and physiological effects.
Biochemical And Physiological Effects
1H-Indene, 2,3-dihydro-5,6-dimethyl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to have antitumor, anti-inflammatory, and analgesic activities. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-Indene, 2,3-dihydro-5,6-dimethyl- in lab experiments is its relatively simple synthesis method and availability. It is also a versatile compound that can be used in various fields of research. However, one of the limitations is its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the research of 1H-Indene, 2,3-dihydro-5,6-dimethyl-. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in drug discovery and development, particularly in the fields of cancer and inflammation. Additionally, the investigation of its interaction with biological molecules and the elucidation of its mechanism of action can provide valuable insights into its potential therapeutic uses.
Synthesis Methods
The synthesis of 1H-Indene, 2,3-dihydro-5,6-dimethyl- can be achieved through various methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of indene with a suitable alkylating agent, such as 2,3-dimethylbutane, in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method is the Birch reduction of 2,3-dimethylphenanthrene, which involves the reaction of the compound with lithium metal in liquid ammonia.
Scientific Research Applications
1H-Indene, 2,3-dihydro-5,6-dimethyl- has been extensively used in scientific research due to its potential applications in various fields. For example, it has been used as a starting material for the synthesis of biologically active compounds, such as antitumor agents and anti-inflammatory agents. It has also been used as a ligand in coordination chemistry, as well as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-6-10-4-3-5-11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXZLQYYRMVUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)C=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148066 | |
| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene, 2,3-dihydro-5,6-dimethyl- | |
CAS RN |
1075-22-5 | |
| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



